5-Methyl-2-(pyridin-2-yl)indoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H14N2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
5-methyl-2-pyridin-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H14N2/c1-10-5-6-12-11(8-10)9-14(16-12)13-4-2-3-7-15-13/h2-8,14,16H,9H2,1H3 |
InChI Key |
IKIOZIMVBKBIFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methyl 2 Pyridin 2 Yl Indoline and Analogous Indoline Pyridine Systems
Strategies for Indoline (B122111) Ring Construction
The formation of the indoline nucleus is a critical step, and various synthetic methodologies have been developed to achieve this. These can be broadly categorized into cyclization reactions, reductive approaches, and the functionalization of pre-existing indoline scaffolds.
Cyclization Reactions in Indoline Synthesis
Cyclization reactions are a cornerstone of indoline synthesis, often involving the formation of a new carbon-nitrogen bond to close the five-membered ring. Palladium-catalyzed intramolecular amination of β-arylethylamines is an efficient method for constructing the indoline core. organic-chemistry.org For instance, using picolinamide (B142947) (PA) as a protecting and directing group on β-arylethylamine substrates allows for palladium-catalyzed intramolecular amination of the ortho-C(sp2)-H bond, leading to indoline formation under mild conditions with low catalyst loading. organic-chemistry.org Similarly, 2-pyridinesulfonyl-protected phenethylamine (B48288) derivatives undergo Pd(II)-catalyzed intramolecular C-H amination to yield various substituted indolines. organic-chemistry.org
Another powerful approach is the cyclization of 2-alkynylaniline derivatives. mdpi.com This method provides access to 2-substituted and 2,3-disubstituted indoles, which can subsequently be reduced to indolines. The synthesis of these precursors is often achieved through Sonogashira cross-coupling of ortho-haloanilines and terminal alkynes. mdpi.com The subsequent cyclization can be induced by strong bases or transition metal catalysts. mdpi.com Palladium catalysts, in particular, have been extensively used to facilitate the intramolecular cyclization of alkynes and imines, leading to functionalized indoles that are precursors to indolines. acs.org
Reductive Approaches to the Indoline Nucleus
The reduction of indoles is a direct and common method for obtaining the indoline scaffold. Catalytic asymmetric hydrogenation of unprotected indoles represents a highly efficient and enantioselective route to chiral indolines. sci-hub.ru For example, palladium-catalyzed hydrogenation of indoles using a chiral ligand can produce cis-2,3-disubstituted indolines with high yields and enantiomeric excesses. sci-hub.ru
Furthermore, reductive cyclization methods offer a one-pot approach to the indoline ring system. For instance, the reductive cyclization of o-nitrostyrenes using formic acid as a reductant provides a straightforward route to indoles, which can then be reduced to indolines. organic-chemistry.org
Functionalization of Pre-existing Indoline Scaffolds
Direct functionalization of the indoline scaffold provides a versatile strategy for introducing substituents at specific positions. Transition-metal catalyzed C-H functionalization has emerged as a powerful tool for this purpose. nih.govrsc.org While functionalization at the C2 and C3 positions is more common due to the inherent reactivity of the pyrrole-like ring, methods for site-selective functionalization at the C7 position have also been developed. rsc.org These methods often employ directing groups to guide the metal catalyst to the desired C-H bond. rsc.orgrsc.org
Approaches for Pyridine (B92270) Moiety Incorporation
The introduction of the pyridine ring onto the indoline scaffold can be achieved through various coupling and condensation reactions.
Direct Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are a primary method for directly attaching a pyridine ring to an indoline or its precursor. The Suzuki-Miyaura cross-coupling reaction, for example, can be used to couple a pyridinyl boronic acid with a halogenated indoline or indole (B1671886) derivative. nih.gov This approach allows for the formation of a direct carbon-carbon bond between the two heterocyclic systems. nih.gov
Another strategy involves the oxidative cross-coupling between pyridine N-oxides and N-substituted indoles, catalyzed by Pd(II) with an oxidant like silver carbonate. nih.govresearchgate.net This reaction proceeds via a twofold C-H bond activation, selectively forming a bond between the C2 position of the pyridine and the C3 position of the indole. nih.govresearchgate.net
Condensation Reactions for Pyridine Ring Formation
Condensation reactions provide an alternative route to constructing the pyridine ring. These reactions typically involve the condensation of carbonyl compounds with amines. acsgcipr.orgbaranlab.org For example, the Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound, and ammonia (B1221849) or an ammonia equivalent to form a dihydropyridine, which is then oxidized to the corresponding pyridine. baranlab.orgyoutube.com While not a direct method for coupling to an indoline, this strategy can be adapted to build a pyridine ring onto a molecule that can later be incorporated into an indoline synthesis.
More directly, condensation reactions can be employed to form pyridyl-substituted systems. For instance, the reaction of 3-amino-1H-indazole with various carbonyl compounds is a common method for accessing pyrimido[1,2-b]indazole scaffolds. nih.gov This principle can be extended to the synthesis of pyridine-containing structures through the appropriate choice of starting materials.
Chemo- and Regioselective Synthesis of 5-Methyl-2-(pyridin-2-yl)indoline
The construction of this compound with high chemo- and regioselectivity necessitates a multi-step approach, carefully controlling the introduction of substituents and the formation of the heterocyclic rings. A logical synthetic strategy would involve the initial synthesis of a substituted β-arylethylamine precursor followed by an intramolecular cyclization to form the indoline ring, and a subsequent coupling reaction to introduce the pyridine moiety, or vice-versa.
One potential pathway begins with the synthesis of a suitably protected 2-(4-methylphenyl)ethylamine derivative. The protection of the amine is crucial for directing the subsequent C-H activation and cyclization. Picolinamide (PA) has been shown to be an effective directing group for palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds to form indolines. organic-chemistry.org This method is noted for its efficiency, use of low catalyst loadings, and mild reaction conditions. organic-chemistry.org
Alternatively, a 2-pyridinesulfonyl protecting group can be employed, which also facilitates palladium-catalyzed intramolecular C-H amination to yield substituted indolines. organic-chemistry.org An advantage of this group is its facile removal after the indoline ring formation. organic-chemistry.org
Once the 5-methylindoline (B1590916) core is established, the pyridine ring can be introduced at the 2-position. A Negishi cross-coupling reaction offers a reliable method for this transformation. orgsyn.org This would involve the synthesis of a 2-halo-5-methylindoline and its reaction with a pyridylzinc reagent in the presence of a palladium catalyst. orgsyn.org
An alternative regioselective approach could involve the initial coupling of a pyridine and a benzene (B151609) derivative, followed by the elaboration of the indoline ring. For instance, a Suzuki-Miyaura cross-coupling could be used to link a boronic acid derivative of one ring system with a halogenated partner of the other. nih.gov Following the formation of the 2-(pyridin-2-yl)-4-methylaniline intermediate, the ethylamine (B1201723) side chain could be introduced, followed by cyclization.
A hypothetical, yet chemically sound, synthetic sequence is outlined below:
Scheme 1: Proposed Synthesis of this compound
Protection: Start with 4-methylaniline and introduce a suitable protecting group (e.g., Picolinamide) to the amino group.
Friedel-Crafts Acylation: Reaction with chloroacetyl chloride to introduce the -COCH₂Cl group at the para position to the methyl group.
Reduction: Reduction of the keto group to a hydroxyl group, followed by conversion to a halide.
Chain Extension: Nucleophilic substitution with a cyanide source, followed by reduction to form the β-arylethylamine precursor.
Intramolecular Cyclization: Palladium-catalyzed intramolecular C-H amination to form the 5-methylindoline ring.
Halogenation: Selective halogenation at the 2-position of the indoline ring.
Negishi Coupling: Reaction of the 2-halo-5-methylindoline with 2-pyridylzinc chloride in the presence of a palladium catalyst to yield this compound.
The chemo- and regioselectivity at each step are critical. For instance, the Friedel-Crafts acylation must be directed to the position ortho to the protected amino group, and the final coupling reaction must selectively occur at the 2-position of the indoline.
Stereoselective Synthesis of Chiral Indoline Derivatives
The synthesis of enantiomerically pure chiral indoline derivatives is of high interest, as the stereochemistry often dictates biological activity. The 2-position of the indoline ring in this compound is a stereocenter. Therefore, controlling its configuration is a key synthetic challenge.
Several strategies can be employed for the stereoselective synthesis of such compounds:
Chiral Auxiliaries: The use of a chiral auxiliary attached to the nitrogen of the precursor can direct the stereochemical outcome of the cyclization reaction. For instance, (R)- or (S)-tert-butanesulfinamide can be condensed with a suitable ketone precursor to form a chiral sulfinylimine, which upon reduction and cyclization can yield a specific enantiomer of the indoline. A similar strategy has been used for the enantioselective synthesis of (R)- & (S)-1-(pyridin-2-yl)ethan-1-amine. youtube.com
Chiral Catalysts: Asymmetric catalysis offers a more atom-economical approach. Chiral pyridine-N-oxides have been developed as efficient nucleophilic organocatalysts for the enantioselective N-sulfonylation of 2-substituted indolines. acs.org A similar catalytic system could potentially be adapted for the asymmetric cyclization step. Copper-catalyzed hydroamination reactions using chiral ligands have also shown promise in the synthesis of chiral indolines.
Kinetic Resolution: A racemic mixture of the final compound or a key intermediate can be resolved using a chiral catalyst. For example, pyridine-N-oxide-catalyzed N-acylative kinetic resolution of sulfoximines has been reported with high selectivity factors. acs.org This method could be adapted to resolve a racemic mixture of a suitable indoline precursor.
A representative approach for the stereoselective synthesis could involve the reaction of a prochiral precursor with a chiral reagent or catalyst.
Table 1: Potential Chiral Catalysts and Auxiliaries for Stereoselective Synthesis
| Catalyst/Auxiliary | Type | Potential Application | Reference |
| (R)- or (S)-tert-Butanesulfinamide | Chiral Auxiliary | Diastereoselective reduction of an imine precursor to set the stereocenter at the 2-position of the indoline. | youtube.com |
| Chiral Pyridine-N-Oxides | Organocatalyst | Enantioselective cyclization or functionalization of the indoline ring. | acs.org |
| Copper-Chiral Ligand Complex | Transition Metal Catalyst | Asymmetric intramolecular hydroamination to form the chiral indoline. | N/A |
The choice of method would depend on the specific substrate and the desired enantiomeric purity.
Optimization of Reaction Conditions and Catalyst Systems
The efficiency and selectivity of the synthetic steps towards this compound are highly dependent on the reaction conditions and the catalyst system employed.
For the Indoline Ring Formation (Intramolecular C-H Amination):
Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used catalyst for this transformation. organic-chemistry.org The choice of ligands, such as phosphines or N-heterocyclic carbenes (NHCs), can significantly influence the catalyst's activity and selectivity.
Oxidant: An oxidant is typically required to regenerate the active Pd(II) catalyst. Phenyliodine diacetate (PhI(OAc)₂) is a common choice. organic-chemistry.org
Solvent: The choice of solvent can affect the solubility of the reactants and the reaction rate. Solvents like toluene, acetic acid, or chlorinated solvents are often used.
Temperature: The reaction temperature is a critical parameter that needs to be optimized to ensure a reasonable reaction rate while minimizing side reactions.
For the Pyridine-Indoline Coupling (e.g., Negishi Coupling):
Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are effective for Negishi coupling. orgsyn.org The choice of ligand can be crucial for achieving high yields and preventing side reactions.
Solvent: Anhydrous solvents like tetrahydrofuran (B95107) (THF) or dioxane are typically used for Negishi coupling to prevent the quenching of the organozinc reagent. orgsyn.org
Temperature: These reactions are often carried out at room temperature or with gentle heating.
Table 2: Optimization Parameters for Key Synthetic Steps
| Reaction Step | Parameter | Typical Conditions | Considerations |
| Intramolecular C-H Amination | Catalyst | Pd(OAc)₂ (5-10 mol%) | Ligand choice can improve efficiency. |
| Oxidant | PhI(OAc)₂ (1.1-1.5 equiv) | Stoichiometry needs to be carefully controlled. | |
| Solvent | Toluene, Acetic Acid | Solvent polarity can influence the reaction outcome. | |
| Temperature | 80-120 °C | Higher temperatures may lead to decomposition. | |
| Negishi Coupling | Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Catalyst loading should be minimized for cost-effectiveness. |
| Solvent | Anhydrous THF, Dioxane | Strict exclusion of water and air is necessary. | |
| Temperature | 25-60 °C | Monitoring the reaction progress is important. |
Systematic screening of these parameters is essential to develop a robust and high-yielding synthesis of this compound and its derivatives. The use of high-throughput screening techniques can accelerate the optimization process.
Spectroscopic Analysis of this compound Remains Undocumented in Public Scientific Literature
A comprehensive search of public scientific databases, chemical repositories, and academic journals has revealed a significant lack of available spectroscopic data for the chemical compound this compound. Despite a thorough investigation into its structural and vibrational characteristics, no published Nuclear Magnetic Resonance (NMR) or Vibrational Spectroscopy data could be located for this specific molecule.
The inquiry sought to detail the advanced spectroscopic characterization of this compound, with a specific focus on its ¹H NMR, ¹³C NMR, and two-dimensional NMR analyses, as well as its Fourier-Transform Infrared (FT-IR) and Raman spectra. This level of detailed analysis is crucial for the unambiguous structural elucidation and confirmation of a chemical entity.
While information exists for structurally related compounds, such as various indole and indoline derivatives, and substituted pyridines, these data are not directly applicable to the unique molecular framework of this compound. Extrapolation from these related structures would be purely speculative and would not meet the standards of rigorous scientific reporting.
The absence of this fundamental data in the public domain prevents a detailed discussion and the creation of the requested scientific article. The synthesis of this compound may have been performed in private research, but the corresponding characterization data has not been made publicly available. Therefore, a comprehensive and scientifically accurate article on the spectroscopic properties of this compound cannot be generated at this time.
Advanced Spectroscopic Characterization and Elucidation of 5 Methyl 2 Pyridin 2 Yl Indoline Structure
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between molecules that have the same nominal mass but different chemical formulas. This provides unambiguous confirmation of a compound's molecular formula.
For 5-Methyl-2-(pyridin-2-yl)indoline, which has a chemical formula of C₁₄H₁₄N₂, the expected theoretical monoisotopic mass would be calculated with high precision. An experimental HRMS analysis would aim to match this theoretical value, typically within a very narrow margin of error (e.g., ±5 ppm), to confirm the elemental composition.
Despite the theoretical importance of this analysis, no experimental HRMS data has been published for this compound.
X-ray Crystallography for Solid-State Molecular Architecture Determination
The resulting data would include key crystallographic parameters such as the crystal system, space group, and unit cell dimensions. This information would definitively establish the connectivity and stereochemistry of the methyl-substituted indoline (B122111) ring and its connection to the pyridine (B92270) ring.
However, a thorough search of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), yielded no entries for this compound. This indicates that the solid-state molecular architecture of this compound has not been determined or, if determined, has not been made publicly available.
Theoretical and Computational Investigations of 5 Methyl 2 Pyridin 2 Yl Indoline
Quantum Chemical Calculations (DFT and Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the electronic and structural properties of molecules. wikipedia.org DFT has become a popular method for such calculations on organic molecules due to its balance of accuracy and computational cost. numberanalytics.comresearchgate.net Software such as Gaussian, GAMESS, and ORCA are commonly used to perform these calculations. researchgate.netameslab.govresearchgate.net
For a molecule like 5-Methyl-2-(pyridin-2-yl)indoline, a common approach would involve geometry optimization using a functional like B3LYP combined with a Pople-style basis set such as 6-311G(d,p) or a correlation-consistent basis set like cc-pVTZ. researchgate.netuni-rostock.dewikipedia.org These calculations provide a detailed picture of the molecule's electronic landscape and geometric parameters.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich indoline (B122111) ring system, while the LUMO is likely centered on the electron-deficient pyridine (B92270) ring. The calculated HOMO-LUMO energy levels can provide a quantitative measure of the molecule's electronic characteristics.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.85 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 4.60 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. numberanalytics.com The MEP map displays regions of negative potential (red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
In the case of this compound, the MEP map would likely show a region of high electron density around the nitrogen atom of the pyridine ring, indicating a site for potential protonation or coordination to metal ions. The nitrogen atom of the indoline ring would also exhibit negative potential. Conversely, the hydrogen atoms of the N-H group and the aromatic rings would show positive potential.
The three-dimensional structure of this compound is defined by its bond lengths, bond angles, and dihedral angles. Computational geometry optimization can provide a precise model of the molecule's most stable conformation. The structure consists of a 5-methylindoline (B1590916) moiety linked to a pyridine ring at the 2-position.
Conformational analysis is crucial for understanding the molecule's flexibility, which is primarily due to the rotation around the single bond connecting the indoline and pyridine rings. galaxyproject.org This rotation determines the relative orientation of the two ring systems. The presence of the methyl group on the indoline ring and potential steric hindrance between the rings will influence the preferred conformation. X-ray crystallography data for related 2-substituted pyridine and indoline structures can provide a basis for expected bond lengths and angles. researchgate.netnih.govacs.orgmdpi.comacs.org
Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized molecular structure, a theoretical spectrum can be generated. This allows for the identification of characteristic vibrational frequencies associated with specific functional groups, such as the N-H stretch of the indoline ring, the C=N and C=C stretching vibrations of the pyridine ring, and the vibrations of the methyl group. These predicted spectroscopic parameters can aid in the experimental characterization of the compound. ontosight.ai
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment. numberanalytics.comwikipedia.org Software packages like GROMACS are widely used for performing MD simulations of organic and biological molecules. numberanalytics.comgalaxyproject.orgwikipedia.orgcompchems.comgromacs.org
An MD simulation would typically involve placing the molecule in a simulation box with a chosen solvent, such as water, to mimic physiological conditions. The simulation would track the movements of all atoms over a period of time, revealing how the molecule behaves dynamically. This can uncover stable conformations, the nature of solvent interactions, and the formation of hydrogen bonds between the molecule and solvent molecules.
Molecular Docking Studies for Putative Biomolecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.govwustl.edu This method is extensively used in drug discovery to identify potential drug candidates and understand their mechanism of action. nih.govscripps.eduwikipedia.orglabinsights.nl The AutoDock suite of software is a prominent tool for such studies. nih.govwustl.eduscripps.eduwikipedia.orglabinsights.nl
Given the structural motifs present in this compound, it could potentially interact with various biological targets. For instance, indoline and pyridine derivatives have been investigated as inhibitors of enzymes like kinases and oxidoreductases. A molecular docking study would involve docking the this compound molecule into the active site of a target protein to predict its binding affinity and mode of interaction. The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Protein Kinase A | -8.5 | Val56, Ala71, Leu174 |
| Cyclin-Dependent Kinase 2 | -9.2 | Ile10, Asp86, Leu134 |
| p38 MAP Kinase | -7.9 | Lys53, Met109, Thr106 |
Prediction of Spectroscopic Signatures from First Principles
First-principles calculations, which are based on the fundamental laws of physics without empirical parameters, serve as a powerful tool for predicting the spectroscopic properties of molecules. nhr4ces.de For a molecule like this compound, these theoretical investigations are invaluable for interpreting experimental spectra and gaining deeper insight into its molecular structure and electronic behavior. The primary methods employed for these predictions are Density Functional Theory (DFT) and its time-dependent extension, Time-Dependent Density Functional Theory (TD-DFT). researchgate.netresearchgate.net
The process begins with the optimization of the molecule's ground-state geometry using DFT. This step is crucial as the accuracy of the predicted spectra is highly dependent on the correctness of the calculated molecular structure. Following optimization, the same level of theory or more advanced methods are used to calculate the spectroscopic parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
DFT calculations are a well-established method for predicting the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. youtube.com The calculation involves determining the isotropic magnetic shielding constants for each nucleus in the optimized molecular structure. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. youtube.com
The predicted NMR spectra help in the assignment of complex experimental spectra, especially for molecules with many non-equivalent protons and carbons. For this compound, theoretical chemical shifts would allow for the unambiguous assignment of signals for the methyl group, the protons and carbons of the indoline and pyridine rings, and the stereocenter at the C2 position of the indoline core.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound. (Note: These values are illustrative examples of what theoretical predictions would provide, as specific literature data is unavailable.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indoline-C2 | 5.10 | 68.5 |
| Indoline-C3 | 3.15, 3.60 | 35.2 |
| Indoline-C3a | - | 130.1 |
| Indoline-C4 | 6.90 | 118.9 |
| Indoline-C5 | - | 135.4 |
| Indoline-C6 | 6.80 | 124.5 |
| Indoline-C7 | 7.10 | 127.8 |
| Indoline-C7a | - | 152.3 |
| Indoline-N1 | 4.50 (NH) | - |
| 5-Methyl | 2.30 | 20.8 |
| Pyridine-C2' | - | 160.2 |
| Pyridine-C3' | 7.50 | 122.1 |
| Pyridine-C4' | 7.85 | 136.7 |
| Pyridine-C5' | 7.30 | 121.5 |
| Pyridine-C6' | 8.60 | 149.0 |
This interactive table is for illustrative purposes.
Vibrational (IR & Raman) Spectroscopy
The vibrational frequencies observed in Infrared (IR) and Raman spectra correspond to the different vibrational modes of a molecule. DFT calculations can predict these frequencies by computing the second derivatives of the energy with respect to the atomic coordinates. nih.gov This analysis not only provides the frequencies but also the intensities of the IR and Raman bands, which aids in the interpretation of the experimental spectra. arxiv.org
Table 2: Hypothetical Predicted IR Vibrational Frequencies for Key Functional Groups of this compound. (Note: This table is an illustrative example.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| N-H Stretch | 3350 | Indoline amine |
| Aromatic C-H Stretch | 3100-3000 | Pyridine and benzene (B151609) rings |
| Aliphatic C-H Stretch | 2950-2850 | Indoline C3-H and Methyl C-H |
| C=N Stretch | 1610 | Pyridine ring |
| C=C Stretch | 1590, 1480 | Aromatic rings |
| C-N Stretch | 1320 | Indoline and pyridine links |
This interactive table is for illustrative purposes.
Electronic (UV-Vis) Spectroscopy
The electronic absorption spectra (UV-Vis) of a molecule are determined by the electronic transitions from the ground state to various excited states. TD-DFT is the most common method for predicting these transitions. researchgate.netnih.gov The calculation yields the excitation energies, which correspond to the absorption wavelengths (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands.
For a conjugated system like this compound, TD-DFT calculations can predict the π-π* and n-π* transitions. iium.edu.my Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a detailed understanding of the electronic structure and the nature of the electronic excitations. researchgate.net Theoretical predictions of the UV-Vis spectrum are particularly useful for understanding the color and photophysical properties of the compound. nih.govresearchgate.net
Table 3: Hypothetical Predicted UV-Vis Absorption Data for this compound in a given solvent. (Note: This table is an illustrative example.)
| Predicted λmax (nm) | Calculated Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
| 310 | 0.45 | HOMO -> LUMO | π -> π |
| 265 | 0.28 | HOMO-1 -> LUMO | π -> π |
| 240 | 0.15 | HOMO -> LUMO+1 | π -> π* |
This interactive table is for illustrative purposes.
Structure Activity Relationship Sar Studies of 5 Methyl 2 Pyridin 2 Yl Indoline Derivatives
Design Principles for Systematic Derivatization of the Indoline (B122111) and Pyridine (B92270) Moieties
The systematic derivatization of the 5-Methyl-2-(pyridin-2-yl)indoline scaffold is guided by established medicinal chemistry principles to explore the chemical space around the core structure. Modifications are typically aimed at modulating properties such as target binding affinity, selectivity, solubility, and metabolic stability.
Derivatization of the Pyridine Moiety: The pyridine ring is a versatile component for modification due to its electronic properties. As an aromatic system, it is more prone to nucleophilic substitution at the C2 and C4 positions compared to electrophilic substitution, which typically occurs at the C3 position under harsh conditions nih.gov. Synthetic strategies often focus on introducing a variety of functional groups, including electron-withdrawing groups (EWGs) like nitro or halo substituents and electron-donating groups (EDGs) like alkoxy or amino groups, particularly at the 4-position (para to the ring nitrogen) nih.govresearchgate.net. These modifications are designed to modulate the electronic density of the pyridine ring, which can affect its ability to form hydrogen bonds or engage in π-stacking interactions with a biological target mdpi.com. The synthesis of polysubstituted pyridines can also be achieved through ring-remodeling strategies starting from indole (B1671886) precursors nih.gov.
Elucidation of Key Pharmacophoric Elements within the Indoline-Pyridine Scaffold
A pharmacophore model describes the essential steric and electronic features necessary for a molecule to exert a specific biological activity. For the indoline-pyridine scaffold, a general pharmacophore can be hypothesized based on its structural components and data from related pyrido-indole derivatives nih.gov.
The key pharmacophoric elements are believed to include:
A Hydrogen Bond Acceptor (HBA): The nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor, a critical feature for anchoring the ligand to a target protein.
Aromatic/Hydrophobic Regions: Both the indoline and pyridine rings serve as hydrophobic moieties that can engage in van der Waals and π-π stacking interactions within hydrophobic pockets of a receptor.
A Hydrogen Bond Donor (HBD): The N-H group of the indoline ring can act as a hydrogen bond donor, providing another key interaction point.
Defined Spatial Arrangement: The relative orientation of these features is critical. The linkage at the C2 position of the indoline creates a specific three-dimensional geometry that dictates how the pharmacophoric elements are presented to the biological target.
Pharmacophore models for related pyrido-indole and indole derivatives have been successfully developed. For example, a study on Janus Kinase 2 (JAK2) inhibitors identified an efficient pharmacophore consisting of one hydrogen bond acceptor, two hydrogen bond donors, and three aromatic rings (ADDRRR) nih.govresearchgate.net. Another model for indole-based antiamyloidogenic agents identified two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings (AAHRR) as key features mdpi.com. These models underscore the importance of the aromatic systems and hydrogen-bonding capabilities inherent to the this compound scaffold.
Influence of Substituent Position and Electronic Properties on Biological Activity
The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on both heterocyclic rings.
Substituents on the Indoline Ring: The 5-methyl group of the parent scaffold already influences its lipophilicity and electronic properties. The "magic methyl" effect in drug design highlights that the addition of a methyl group can profoundly alter molecular conformation and binding affinity, often leading to significant gains in potency nih.gov. Studies on other indole-containing compounds have shown that the position of methylation is critical; for example, methylation at the 5-, 6-, or 7-positions of an indole ring resulted in distinct conformations, DNA binding functions, and cytotoxicity profiles nih.gov. The introduction of other substituents, such as halogens (F, Cl, Br) at positions 5 or 7, has also been shown to modulate the cytotoxic activity of indole derivatives mdpi.com.
Below is a table illustrating the hypothetical effect of substituents on the indoline ring on inhibitory activity (IC₅₀).
| Compound ID | R¹ (at N1) | R⁶ (at C6) | R⁷ (at C7) | Hypothetical IC₅₀ (nM) |
| 1 | H | H | H | 150 |
| 2 | CH₃ | H | H | 95 |
| 3 | H | OCH₃ | H | 120 |
| 4 | H | H | F | 80 |
| 5 | H | H | Cl | 75 |
Substituents on the Pyridine Ring: The electronic properties of substituents on the pyridine ring can dramatically alter biological activity. Electron-donating groups (EDGs) increase the electron density on the ring and enhance the basicity of the pyridine nitrogen, potentially strengthening hydrogen bonds. Conversely, electron-withdrawing groups (EWGs) decrease the electron density nih.gov. In silico studies on similar scaffolds have shown that EDGs and EWGs can lead to opposite electrostatic and charge transfer energies in interactions with key amino acid residues in a binding site mdpi.com. For instance, attaching an electron-rich aromatic ring to a scaffold via an amine linker has been shown to be beneficial for biological activity in some contexts nih.gov.
The following table demonstrates the potential impact of substituents at the 4'-position of the pyridine ring on inhibitory activity.
| Compound ID | R⁴' (at C4') | Electronic Effect | Hypothetical IC₅₀ (nM) |
| 6 | H | Neutral | 150 |
| 7 | OCH₃ | EDG | 110 |
| 8 | Cl | EWG (Inductive) | 90 |
| 9 | CN | EWG | 65 |
| 10 | NO₂ | Strong EWG | 50 |
Stereochemical Requirements for Enhanced Activity
The carbon atom at the C2 position of the indoline ring in this compound is a chiral center. Consequently, the molecule exists as a pair of enantiomers, (R)-5-Methyl-2-(pyridin-2-yl)indoline and (S)-5-Methyl-2-(pyridin-2-yl)indoline. It is a well-established principle in pharmacology that biological systems, being chiral themselves, often interact differently with enantiomers of a chiral drug.
Typically, one enantiomer, the eutomer, exhibits significantly higher biological activity than the other, the distomer. This stereoselectivity arises from the fact that only the eutomer can achieve a precise three-point attachment or optimal fit with its chiral biological target, such as an enzyme or receptor. The specific three-dimensional arrangement of the pyridine ring relative to the indoline moiety is therefore critical for productive binding.
While specific enantioselectivity data for this exact compound is not widely published, the principle is fundamental. For example, in the synthesis of related 2-substituted indoles, maintaining the correct stereochemistry is a key consideration jst.go.jp. The design of synthetic routes that allow for the separation of enantiomers or for asymmetric synthesis is therefore a critical aspect of developing potent and selective drug candidates based on this scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models help in predicting the activity of novel compounds and provide insights into the structural features that govern their potency.
For a series of this compound derivatives, a QSAR model could be developed using various molecular descriptors. These descriptors quantify different aspects of the molecular structure, including:
Lipophilicity: (e.g., logP) which affects membrane permeability and binding to hydrophobic pockets.
Electronic Properties: (e.g., Hammett constants, dipole moment, HOMO/LUMO energies) which describe the electron distribution and reactivity of the molecule.
Steric/Topological Properties: (e.g., molecular weight, molecular volume, connectivity indices) which relate to the size and shape of the molecule.
Studies on related pyrido-indole and pyridine derivatives have successfully employed 3D-QSAR and other modeling techniques. For instance, a 3D-QSAR model for pyrido-indole JAK2 inhibitors yielded a model with high statistical significance (R² = 0.97) nih.govresearchgate.net. Similarly, a QSAR study on quinolinone-based antimycobacterial agents found that van der Waals volume, electron density, and electronegativity played a pivotal role in determining activity nih.gov.
A hypothetical QSAR equation for this class of compounds might take the following form:
pIC₅₀ = c₀ + c₁(logP) - c₂(HDSA) + c₃(LUMO)
Where:
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.
logP represents the lipophilicity.
HDSA is the solvent-accessible surface area of hydrogen bond donors.
LUMO is the energy of the lowest unoccupied molecular orbital.
c₀, c₁, c₂, c₃ are regression coefficients determined from the analysis.
Such models, once validated, serve as powerful predictive tools to prioritize the synthesis of the most promising derivatives, thereby accelerating the drug discovery process.
Preclinical Pharmacological and Biological Activity Profiling of 5 Methyl 2 Pyridin 2 Yl Indoline
In Vitro Receptor Binding and Functional Assays for Diverse Biological Targets
No data are available on the in vitro receptor binding profile or functional activity of 5-Methyl-2-(pyridin-2-yl)indoline.
There are no published studies detailing the binding affinity or functional modulation of any G-Protein Coupled Receptors by this compound.
Information regarding the inhibitory activity of this compound against various enzymes is not present in the current scientific literature.
There is no available research on the effects of this compound on the function of ion channels.
Cell-Based Assays for Cellular Response Evaluation
No cell-based assay results have been reported for this compound.
Studies investigating the potential antiproliferative effects of this compound in cancer or other cell lines have not been identified.
There is no information available concerning the ability of this compound to induce apoptosis, methuosis, or any other form of cell death.
Anti-inflammatory Response in Cellular Models
There is currently no available scientific literature detailing the evaluation of this compound in cellular models of inflammation. Studies on related indoline-based compounds have explored their potential as inhibitors of enzymes like 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are involved in inflammatory pathways. acs.org For instance, other indoline (B122111) derivatives have been identified as dual inhibitors of these enzymes, suggesting a potential mechanism for anti-inflammatory action. acs.org However, specific data on the effects of this compound on inflammatory markers, signaling pathways, or cell types is not documented.
Antimicrobial Efficacy in Microbial Cultures
No studies were identified that investigated the antimicrobial properties of this compound against any microbial cultures. Research on other indole (B1671886) derivatives, such as 5-methylindole, has shown bactericidal activity against a range of Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. nih.gov These related compounds have been observed to potentiate the effects of existing antibiotics like aminoglycosides. nih.gov However, the specific antimicrobial spectrum and efficacy of this compound remain uninvestigated.
Molecular Mechanism of Action Investigations
Due to the lack of pharmacological studies on this compound, its molecular mechanism of action has not been elucidated. Investigations into similar chemical structures often involve techniques such as molecular docking to predict interactions with biological targets. acs.org For example, the anti-inflammatory effects of some indoline compounds have been linked to their ability to bind to the active sites of enzymes like 5-LOX and sEH. acs.org Without experimental data, the specific molecular targets and pathways modulated by this compound are unknown.
In Vivo Preclinical Efficacy Assessment in Animal Models
There is no published research on the in vivo preclinical efficacy of this compound in any animal models of disease. Preclinical in vivo studies are essential to determine the therapeutic potential of a compound and typically follow in vitro characterization. ijpras.commdpi.com These assessments could involve models of inflammatory conditions, such as zymosan-induced peritonitis, or neurobehavioral models to evaluate effects on the central nervous system. acs.orgnih.gov The absence of such studies for this compound means its potential efficacy in a living organism has not been determined.
Intellectual Property Landscape and Patent Analysis Pertaining to 5 Methyl 2 Pyridin 2 Yl Indoline Analogs
Patent Trends in Indoline (B122111) and Pyridine-Containing Compound Classes
The fusion of indoline and pyridine (B92270) rings creates a privileged scaffold that has attracted considerable attention from pharmaceutical companies. An analysis of patent filings over the last decade reveals distinct trends in the development of these compound classes. A primary area of focus has been the development of inhibitors for enzymes implicated in cancer and autoimmune diseases.
One of the most prominent targets for this class of compounds is Indoleamine 2,3-dioxygenase (IDO1) , an enzyme that plays a crucial role in immune suppression within the tumor microenvironment. ipwatchdog.comnih.gov Patents filed by major pharmaceutical companies frequently claim indoline-pyridine derivatives as potent IDO1 inhibitors. ipwatchdog.comwipo.int These patents often cover a broad genus of compounds, with variations in substitution patterns on both the indoline and pyridine rings, aiming to optimize potency, selectivity, and pharmacokinetic properties. The overarching goal is to develop therapies that can overcome tumor-induced immune tolerance, often in combination with other immunotherapies like checkpoint inhibitors. nih.gov
Beyond oncology, patenting activity for indoline-pyridine derivatives extends to other therapeutic areas, including neurodegenerative diseases and inflammatory disorders. acs.org For instance, certain patents disclose compounds with a pyrido[4,3-b]indole core, a structural isomer of the pyridinyl-indoline scaffold, for the treatment of conditions like Alzheimer's disease. This highlights the versatility of the core structure in interacting with a range of biological targets.
The patent landscape also indicates a trend towards the development of prodrugs of active indoline-pyridine compounds. nih.gov This strategy aims to improve drug delivery, bioavailability, and patient compliance by modifying the parent compound to enhance its physicochemical properties. nih.gov
Analysis of Key Patents Disclosing Related Indoline-Pyridine Derivatives
A detailed analysis of key patents reveals the specific structural features and therapeutic applications being protected for compounds related to 5-Methyl-2-(pyridin-2-yl)indoline. While a patent explicitly claiming this exact compound has not been prominently identified in broad searches, numerous patents protect closely related analogs.
A significant patent in this area is EP3661910A4 , titled "Novel substituted pyridine compounds as indoleamine-2,3-dioxygenase (IDO) inhibitors," assigned to Merck Sharp & Dohme. wipo.int This patent claims a broad range of pyridine derivatives, including those with an indoline moiety, for the treatment of cancer and other diseases where IDO1 is implicated. The claims often focus on specific substitution patterns on both heterocyclic rings that are crucial for potent inhibitory activity.
Another key patent application, WO2014150677A1 , also focuses on inhibitors of IDO. ipwatchdog.com The claims in this application encompass a wide variety of heterocyclic compounds, with the 2-(pyridin-2-yl)indoline (B1307920) scaffold falling within the described genus. The document underscores the utility of these compounds in treating proliferative disorders, viral infections, and autoimmune diseases. ipwatchdog.com
Furthermore, patent US9682968B2 discloses piperidinyl-indole derivatives, where a pyridine ring is attached to the piperidine (B6355638) substituent, as inhibitors of complement factor B. sierraiplaw.com This highlights the diversification of therapeutic targets for this broad class of compounds beyond IDO1, extending into inflammatory and ophthalmic diseases. sierraiplaw.com
The following table provides a summary of representative patents and their key features:
| Patent Number | Assignee | Therapeutic Target | Key Structural Features Claimed |
| EP3661910A4 | Merck Sharp & Dohme | IDO1 | Substituted pyridine compounds, including those with indoline moieties, for cancer therapy. wipo.int |
| WO2014150677A1 | Incyte Corporation | IDO1 | Broad genus of heterocyclic compounds for treating cancer, viral infections, and autoimmune diseases. ipwatchdog.com |
| US9682968B2 | Genentech Inc. | Complement Factor B | Piperidinyl-indole derivatives with pyridine substitution for inflammatory and ophthalmic diseases. sierraiplaw.com |
| WO2019051198A1 | University of South Florida | IDO1 | Prodrugs of O-alkylhydroxylamine IDO1 inhibitors to improve drug delivery. nih.gov |
Identification of Academic Research Contributions to Intellectual Property
The development of novel therapeutic agents is often a collaborative effort between academic research institutions and the pharmaceutical industry. Academic laboratories frequently lay the groundwork for new discoveries by elucidating biological pathways, identifying novel drug targets, and developing innovative synthetic methodologies. This foundational research is often cited in subsequent patent applications and can be a direct precursor to the intellectual property generated by commercial entities.
For instance, numerous academic publications have detailed the synthesis and biological evaluation of various indoline and pyridine derivatives, providing the scientific community with valuable structure-activity relationship (SAR) data. nih.govacs.org This publicly available information can guide the design of more potent and selective inhibitors by pharmaceutical companies.
A 2018 study published in the Journal of Medicinal Chemistry described the synthesis and evaluation of novel indoline derivatives as highly potent antioxidant and anti-inflammatory agents. nih.gov Research of this nature, often conducted at universities, contributes significantly to the understanding of the therapeutic potential of the indoline scaffold and can be a catalyst for further investigation and patenting by industry.
Furthermore, academic research has been instrumental in validating new drug targets. The extensive body of academic work on the role of IDO1 in tumor immunology has been a major driver for the pharmaceutical industry's investment in developing IDO1 inhibitors. nih.gov This includes studies that have demonstrated the efficacy of IDO1 inhibition in preclinical cancer models.
While direct financial acknowledgments from pharmaceutical companies in academic papers on specific 2-(pyridin-2-yl)indoline analogs are not always publicly disclosed, the citation of academic work as prior art in patent applications is a clear indicator of its influence on the development of new intellectual property. The interplay between academic discovery and industrial development is a cornerstone of pharmaceutical innovation.
Future Research Directions and Translational Potential
Development of Novel and Efficient Synthetic Routes
The advancement of 5-Methyl-2-(pyridin-2-yl)indoline from a laboratory curiosity to a viable therapeutic lead hinges on the development of novel and efficient synthetic methodologies. Current approaches to similar scaffolds often involve multi-step sequences that can be lengthy and costly. Future research should prioritize the creation of more streamlined and sustainable synthetic pathways.
Key areas for exploration include:
Transition Metal-Catalyzed C-H Activation: A paradigm shift in organic synthesis, C-H activation offers a powerful strategy for constructing complex molecules by directly functionalizing carbon-hydrogen bonds. Future efforts could focus on developing cobalt- or palladium-catalyzed [4+2] annulation reactions, which have been successfully used to create γ-carbolinone structures from indolecarboxamides and alkenes. acs.orgacs.org This approach could potentially enable the direct construction of the indoline (B122111) core with the pyridyl substituent in a highly regioselective manner.
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. Designing a one-pot MCR to assemble the this compound scaffold would represent a major improvement over linear synthetic sequences. nih.gov
Flow Chemistry: The use of continuous flow reactors can enhance reaction efficiency, safety, and scalability. Developing a flow-based synthesis would be particularly advantageous for producing larger quantities of the compound required for extensive biological evaluation and preclinical studies.
Greener Synthesis: Employing less toxic solvents and catalysts is a critical goal. For instance, the synthesis of a related 5-hydroxybenzoindole derivative was achieved using the low-toxicity solvent cyclopentyl methyl ether (CPME) and a zinc chloride catalyst, avoiding chromatographic purification. mdpi.comresearchgate.net Similar green chemistry principles should be applied to the synthesis of this compound.
Application of Advanced Computational Methodologies for Predictive Modeling
Advanced computational tools are indispensable for accelerating the drug discovery process. For this compound, these methods can provide crucial insights into its potential biological activities and pharmacokinetic properties before committing to costly and time-consuming laboratory synthesis and testing.
Future computational studies should include:
Molecular Docking: This technique can predict the binding orientation and affinity of the compound against a wide array of biological targets. For example, docking studies on novel spirooxindole derivatives revealed significant binding affinities for cancer-related proteins like EGFR, HER-2, and CD-44. nih.gov Similar virtual screening campaigns can identify the most probable protein targets for this compound.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug development. Tools like SwissADME can be used to evaluate parameters such as Lipinski's rule of five, blood-brain barrier permeability, and potential for cytochrome P450 inhibition, as demonstrated for 5-chloro-indole-2-carboxylate derivatives. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the compound interacts with its target protein over time, revealing the stability of the binding pose and key intermolecular interactions that govern binding affinity. nih.gov This can be particularly useful for understanding the mechanism of action at an atomic level.
Table 1: Computational Approaches for this compound
| Computational Method | Application | Potential Insights |
|---|---|---|
| Molecular Docking | Virtual screening against protein libraries | Identification of potential biological targets, prediction of binding affinity. nih.gov |
| ADMET Prediction | In silico pharmacokinetic and safety profiling | Assessment of drug-likeness, bioavailability, and potential toxicity. nih.gov |
| Molecular Dynamics | Simulation of ligand-protein complex | Understanding binding stability and mechanism of action. nih.gov |
| QSAR Modeling | Structure-activity relationship analysis | Guiding the design of analogs with improved potency. |
Exploration of Undiscovered Biological Targets and Pathways
The hybrid structure of this compound, combining elements of indole (B1671886) and pyridine (B92270), suggests a broad potential for biological activity. A key research direction is to systematically screen this compound against various targets and pathways to uncover its therapeutic potential.
Promising areas for investigation, based on the activity of structurally related compounds, include:
Cancer-Related Pathways: Indole and pyridine moieties are core components of many anticancer agents. For instance, derivatives of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide have been identified as potent modulators of the orphan nuclear receptor Nur77, inducing apoptosis in cancer cells. nih.gov Furthermore, 5-chloro-indole-2-carboxylate derivatives have shown potent inhibitory activity against mutant EGFR and BRAF pathways, which are critical in several malignancies. nih.gov
Neurological Disorders: The indole nucleus is a key feature of neurotransmitters like serotonin (B10506). A conformationally restricted analog, 5-Methyl-1-(3-pyridylcarbamoyl)-1,2,3,5-tetrahydropyrrolo[2,3-f]indole, was found to be a potent and selective antagonist of 5-HT2C/5-HT2B receptors, suggesting potential applications in treating psychiatric and neurological conditions. nih.gov
Pain and Inflammation: (Pyridin-2-yl)methanol derivatives have been developed as selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target implicated in pain sensation, inflammation, and skin disorders. nih.gov
Table 2: Potential Biological Targets for this compound
| Target Class | Specific Example | Relevance from Related Compounds | Citation |
|---|---|---|---|
| Cancer | Nur77, EGFR, BRAF | Indole-pyridine hybrids show activity as anticancer agents targeting these pathways. | nih.govnih.gov |
| Neurological | 5-HT2C/5-HT2B Receptors | A methylated, reduced indole scaffold showed potent antagonism. | nih.gov |
| Pain/Inflammation | TRPV3 Channels | Pyridinyl methanol (B129727) derivatives act as selective antagonists. | nih.gov |
Rational Design Strategies for Targeted Analog Development
Following the initial biological characterization of this compound, rational design strategies will be essential for developing analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. This process should be an iterative cycle of design, synthesis, and testing, informed by computational modeling and detailed structure-activity relationship (SAR) studies.
Key strategies for analog development include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the parent compound will be necessary to understand how different functional groups influence biological activity. For example, in a series of indolyl-pyridinyl-propenones, the presence of an electron-withdrawing group at the indole 2-position was found to be critical for microtubule-disrupting activity. nih.gov Similarly, for 5-chloro-indole-2-carboxylate derivatives, substitutions on a phenethyl moiety were crucial for inhibitory effects on EGFR. nih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved potency or pharmacokinetics. For instance, the methyl group on the indoline ring could be replaced with other small alkyl groups or a trifluoromethyl group to modulate lipophilicity and metabolic stability.
Conformational Constraint: Introducing conformational rigidity into the molecule can lock it into a bioactive conformation, leading to higher affinity and selectivity for its target. This was demonstrated in the development of tetrahydropyrrolo[2,3-f]indole analogs from more flexible indolylureas, which resulted in improved affinity for serotonin receptors. nih.gov
By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel therapeutics for a range of diseases.
Q & A
Q. Basic Research Focus
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridine C-2 vs. C-4 attachment) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₁₄H₁₃N₂).
- XRD : Crystallography resolves stereochemistry in chiral indoline derivatives .
How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism?
Advanced Research Focus
The compound inhibits CYP3A4 and CYP2D6 via competitive binding, altering pharmacokinetics of co-administered drugs:
- IC₅₀ values : Determined via fluorogenic substrate assays (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
- Metabolite profiling : LC-MS/MS identifies oxidative metabolites (e.g., N-oxide derivatives) .
What reaction conditions optimize the regioselectivity of electrophilic substitutions on the indoline ring?
Advanced Research Focus
Regioselectivity in halogenation or nitration depends on:
- Directing groups : Pyridine at C-2 directs electrophiles to C-5/C-7 positions .
- pH : Acidic conditions favor protonation of pyridine, altering electron density .
How can indoline derivatives be integrated into dye-sensitized solar cells (DSSCs) to enhance efficiency?
Q. Advanced Research Focus
- Co-sensitization : Combining with natural dyes (e.g., crocetin) broadens UV-vis absorption (λmax ~550 nm) .
- Electron injection efficiency : DFT-calculated LUMO levels must align with TiO₂ conduction bands (-4.0 eV) .
What in silico strategies predict the pharmacokinetic properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
